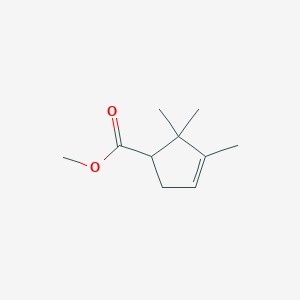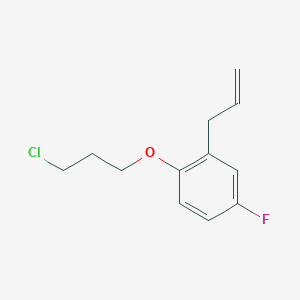
1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene is an organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloropropoxy group, a fluoro substituent, and an allyl group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-(prop-2-en-1-yl)phenol and 1-chloropropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The phenol group undergoes nucleophilic substitution with 1-chloropropane, resulting in the formation of the chloropropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The fluoro substituent can be reduced to form a hydrogenated product.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Hydrogenated derivatives.
Substitution: Azido and thiocyanato derivatives.
Applications De Recherche Scientifique
1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene: Similar structure but with additional methyl groups.
1-(3-Chloropropoxy)-4-methyl-2-(prop-2-en-1-yl)benzene: Similar structure but with a methyl group instead of a fluoro substituent.
Uniqueness
1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The combination of the chloropropoxy group and the allyl group further enhances its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
60974-24-5 |
|---|---|
Formule moléculaire |
C12H14ClFO |
Poids moléculaire |
228.69 g/mol |
Nom IUPAC |
1-(3-chloropropoxy)-4-fluoro-2-prop-2-enylbenzene |
InChI |
InChI=1S/C12H14ClFO/c1-2-4-10-9-11(14)5-6-12(10)15-8-3-7-13/h2,5-6,9H,1,3-4,7-8H2 |
Clé InChI |
ZTWYOBBWIUJWKY-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CC(=C1)F)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


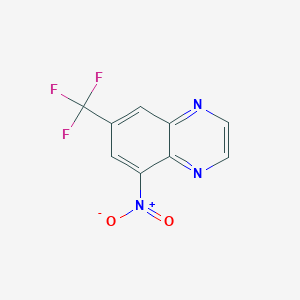

![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)


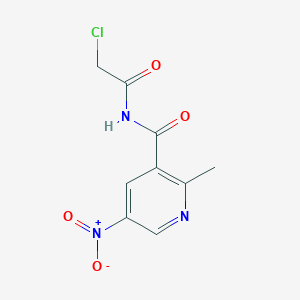


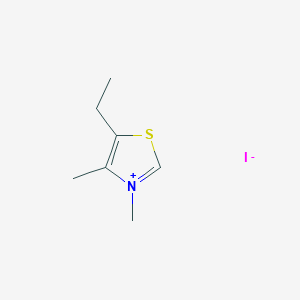


![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)

